(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
A series of novel compounds, including those structurally related to (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol, were synthesized, with structures confirmed using NMR and X-ray diffraction techniques. These compounds demonstrated notable antibacterial and antifungal activities, comparable or slightly better than some standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Transition Metal-Free Synthesis
In a study focusing on bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, a latent Tf2CCH2 source reacted with various heterocycles, demonstrating a metal- and irradiation-free protocol. This approach is beneficial for late-stage structural modification of known pharmaceuticals and the development of a water-soluble fluorescent dye (Almendros et al., 2018).
Nucleoside Analogue Synthesis
The title compound, which includes a structure similar to this compound, was synthesized as a C-nucleoside with a furanose ring adopting a C2′-endo conformation. This synthesis highlights its potential application in nucleoside analogues (Sun, Lo, & McLaughlin, 2006).
Process Development in Antifungal Agents
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, the relative stereochemistry is crucial. The study provided insights into the synthetic routes and stereochemistry considerations relevant to compounds like this compound (Butters et al., 2001).
Inhibition Activity to Enzymes
Novel ureas structurally related to this compound were synthesized, displaying excellentinhibition activity towards acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). This suggests potential applications in treating diseases associated with enzyme dysfunction (Pejchal & Štěpánková, 2011).
Efficient Synthesis in Cancer Research
A convergent synthetic route was adopted for the efficient synthesis of NVP-2, a potent inhibitor of cyclin-dependent kinase 9 (CDK9), showing significant potential in cancer treatment. This synthesis process, involving compounds similar to this compound, emphasizes its role in developing novel cancer therapies (Saidahmatov et al., 2021).
Improved and Scalable Process in Medicinal Chemistry
A study focused on developing a more efficient process for synthesizing key intermediates in medicinal chemistry, closely related to this compound. This research highlights the importance of improving yield and mass efficiency in pharmaceutical synthesis (Mohanty et al., 2014).
Fluorescent Probe Development
Research on the development of a cell-permeable long-wavelength fluorophore, based on a structure similar to this compound, resulted in a highly selective probe for detecting metal ions. This probe's practical application in environmental and living systems showcases the potential of such compounds in sensor technology (Zhu et al., 2014).
Properties
IUPAC Name |
(1R)-1-(5-fluoropyridin-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSVZVXLQDZRX-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202070-41-4 | |
Record name | (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.